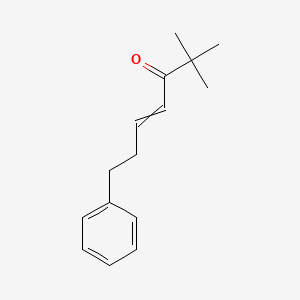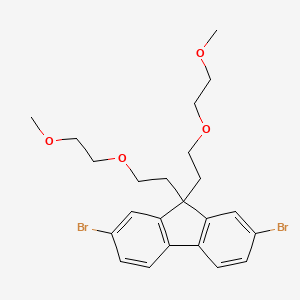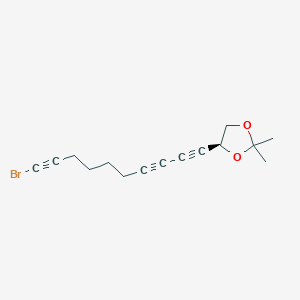
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a brominated deca-triyne chain and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps:
Formation of the Bromodeca-1,3,9-triyne Chain: This step involves the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a cyclization reaction, often involving the use of acid catalysts to promote the formation of the ring structure.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne chain, converting it to alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing alkynes.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated compounds with biological systems. Its ability to undergo various chemical reactions makes it useful for labeling and tracking in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable, functionalized structures.
Mecanismo De Acción
The mechanism of action of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its brominated and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(10-Chlorodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
(4S)-4-(10-Iododeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
Uniqueness
The uniqueness of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane lies in its specific combination of a brominated alkyne chain and a dioxolane ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
827622-25-3 |
|---|---|
Fórmula molecular |
C15H17BrO2 |
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
(4S)-4-(10-bromodeca-1,3,9-triynyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H17BrO2/c1-15(2)17-13-14(18-15)11-9-7-5-3-4-6-8-10-12-16/h14H,3-4,6,8,13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
INBVUOOMQVDKEG-AWEZNQCLSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)C#CC#CCCCCC#CBr)C |
SMILES canónico |
CC1(OCC(O1)C#CC#CCCCCC#CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


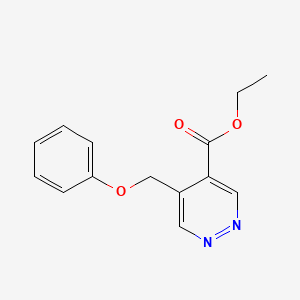
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
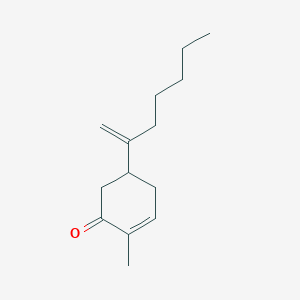

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
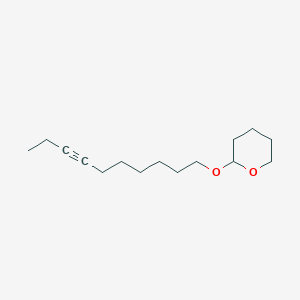
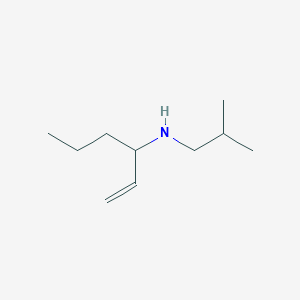
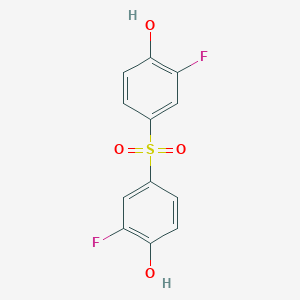

![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
